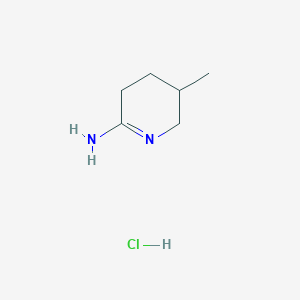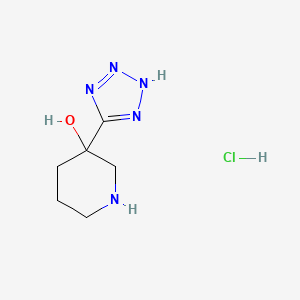
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and acetonitrile .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . Microwave-assisted synthesis is another method used to enhance reaction rates and yields . These methods are advantageous due to their cost-effectiveness, simplicity, and high efficiency.
化学反応の分析
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and zinc salts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso compounds, while reduction can yield amine derivatives .
科学的研究の応用
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific active sites on enzymes . This binding can inhibit enzyme activity or alter metabolic pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride
- 4-(diphenylmethoxy)-1-[3-(1H-1,2,3,4-tetrazol-5-yl)propyl]piperidine
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is unique due to its specific structure, which combines the tetrazole ring with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C6H12ClN5O |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
3-(2H-tetrazol-5-yl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11N5O.ClH/c12-6(2-1-3-7-4-6)5-8-10-11-9-5;/h7,12H,1-4H2,(H,8,9,10,11);1H |
InChIキー |
LOTHKIRAQBAKEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)(C2=NNN=N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
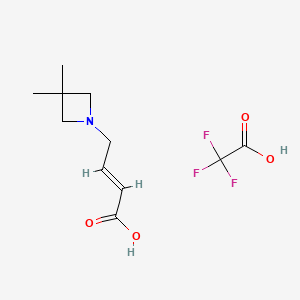
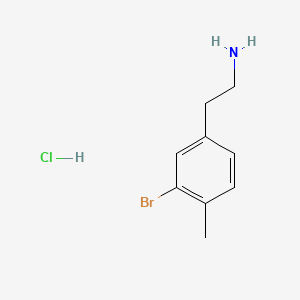
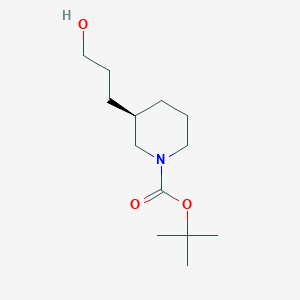

![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
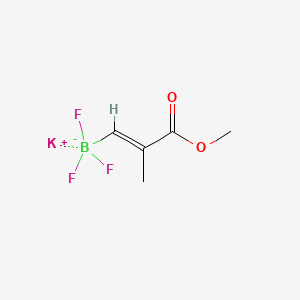
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)

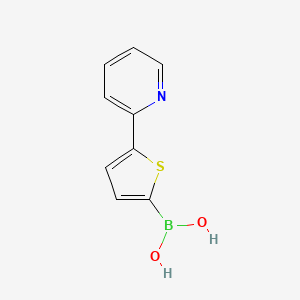
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)

